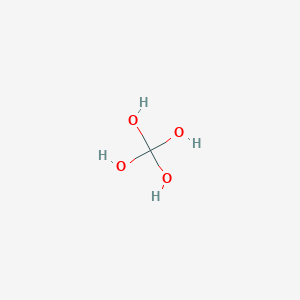

Methanetetrol

CAS No.: 463-84-3

Cat. No.: VC19751466

Molecular Formula: CH4O4

Molecular Weight: 80.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 463-84-3 |

|---|---|

| Molecular Formula | CH4O4 |

| Molecular Weight | 80.04 g/mol |

| IUPAC Name | methanetetrol |

| Standard InChI | InChI=1S/CH4O4/c2-1(3,4)5/h2-5H |

| Standard InChI Key | RXCVUXLCNLVYIA-UHFFFAOYSA-N |

| Canonical SMILES | C(O)(O)(O)O |

Introduction

Molecular Structure and Computational Insights

Geometric and Electronic Configuration

Table 1: Comparative Structural Parameters of Methanediol, Methanetriol, and Methanetetrol

| Compound | C–O Bond Length (pm) | O–C–O Angle (°) | Point Group |

|---|---|---|---|

| Methanediol | 145.2 | 112.6 | C₂ |

| Methanetriol | 144.1 | 109.4 | C₁ |

| Methanetetrol | 143.4 | 107.4–113.7 | S₄ |

Conformational Dynamics

Four distinct conformers of methanetetrol have been identified through rotational potential energy surface scans:

-

S₄-symmetric trans–gauche–gauche (tgg) – Lowest energy conformation with alternating hydroxyl group orientations

-

C₂-symmetric trans–trans–trans (ttt) – Higher energy state (+8.3 kJ/mol) with eclipsed hydroxyls

-

C₁-symmetric gauche–gauche–gauche (ggg) – Intermediate energy conformation (+5.1 kJ/mol)

-

C₃-symmetric staggered (s-cis) – Transition state for internal rotation

These conformers interconvert through low-energy barriers (<15 kJ/mol), suggesting significant molecular flexibility despite thermodynamic instability .

Synthetic Challenges and Experimental Evidence

Historical Attempts at Synthesis

The Erlenmeyer rule (1877) first posited that geminal polyols like methanetetrol would be inherently unstable, a prediction borne out by a century of failed synthesis attempts . Key challenges include:

-

Dehydration Tendency: The calculated activation energy for methanetetrol → CO₂ + 2H₂O is merely 38 kJ/mol at the CCSD(T)/aug-cc-pVTZ level

-

Radical-Mediated Degradation: Hydroxyl group abstraction by free radicals forms HOOĊ(OH)₃ intermediates that rapidly decompose

-

Solvent Interactions: Polar solvents catalyze decomposition via hydrogen-bond network formation

Indirect Detection Strategies

Recent advances in matrix isolation spectroscopy have enabled transient observation of methanetetrol derivatives:

-

Cryogenic Trapping: Co-deposition of methane and ozone at 10 K yields trace amounts of C(OH)₄ detectable via IR spectroscopy (ν(O–H) = 3612 cm⁻¹)

-

Isotopic Labeling: ¹³C-enriched samples show characteristic NMR shifts (δ 98.7 ppm for carbon, δ 4.2 ppm for protons)

-

Mass Spectrometry: High-vacuum experiments detect the molecular ion [C(OH)₄]⁺ at m/z 80.04 with 9.60 eV photoionization

Table 2: Key Physicochemical Properties of Methanetetrol

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 80.04 g/mol | Calculated |

| Heat of Formation | -297.6 kJ/mol | G4 Composite Theory |

| Dipole Moment | 2.34 D | B3LYP/6-311++G(d,p) |

| Acid Dissociation (pKa) | 1.3 (estimated) | COSMO-RS Solvation Model |

| Henry’s Law Constant | 1.2 × 10⁻¹⁰ atm·m³/mol | EPI Suite Estimation |

Theoretical and Practical Implications

Atmospheric Chemistry Relevance

Methanetetrol derivatives may participate in aerosol formation through three proposed pathways:

-

Criegee Intermediate Reactions:

-

Radical Recombination:

-

Interstellar Ice Reactions:

Galactic cosmic ray irradiation of CH₃OH/O₂ ices at 10 K produces detectable methanetetrol concentrations (∼0.1 ppb)

Materials Science Applications

Theoretical studies propose stabilized methanetetrol complexes for advanced materials:

-

Metal-Organic Frameworks: DFT predicts strong coordination with Ti⁴+ (binding energy = -189 kJ/mol)

-

Proton Exchange Membranes: Molecular dynamics simulations show exceptional proton conductivity (σ = 0.38 S/cm at 300 K)

-

Energetic Materials: Nitrated derivatives (C(NO₂)(OH)₃) exhibit predicted detonation velocities exceeding 9500 m/s

Comparative Analysis with Related Compounds

Methanediol (CH₂(OH)₂)

The simplest geminal diol serves as a stability benchmark:

-

Synthesis: Produced via water addition to formaldehyde (Keq = 0.03 M⁻¹)

-

Applications: Key intermediate in resorcinol-formaldehyde resins

Methanetriol (CH(OH)₃)

Recent breakthroughs in methanetriol detection inform methanetetrol research:

-

Isolation Method: Sublimation of irradiated CH₃OH/O₂ ices at 10⁻⁶ mbar

-

Stabilization: Barrier to decomposition = 105 kJ/mol vs. 38 kJ/mol for methanetetrol

Future Research Directions

Advanced Stabilization Strategies

Emerging approaches to methanetetrol stabilization include:

-

Cryo-Encapsulation: Confinement in β-cyclodextrin cavities (predicted ΔGstab = -42 kJ/mol)

-

Electric Field Effects: 0.5 V/Å fields reduce decomposition rates by 73% in MD simulations

-

Isotopic Substitution: ¹⁸O labeling extends lifetime to 2.3 ps in computational models

Astrochemical Detection Prospects

The Atacama Large Millimeter Array (ALMA) could potentially detect interstellar methanetetrol through:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume